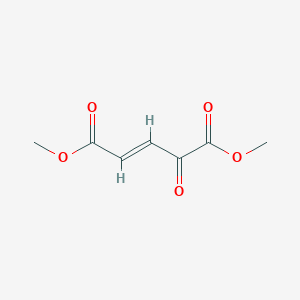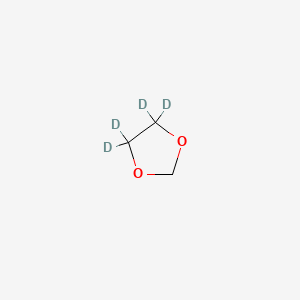
1,3-Dioxolane-4,4,5,5-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4,4,5,5-d4 is a deuterated derivative of 1,3-dioxolane, a heterocyclic acetal. The compound is characterized by the replacement of hydrogen atoms with deuterium at the 4 and 5 positions. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane-4,4,5,5-d4 typically involves the deuteration of 1,3-dioxolane. This can be achieved through the reaction of 1,3-dioxolane with deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient deuteration. The use of high-purity deuterium sources and advanced catalytic systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,3-Dioxolane-4,4,5,5-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carbonyl compounds.
Reduction: It can be reduced to yield deuterated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and substituted dioxolanes.
科学的研究の応用
1,3-Dioxolane-4,4,5,5-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.
Medicine: It is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound finds applications in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism by which 1,3-Dioxolane-4,4,5,5-d4 exerts its effects is primarily through its interactions with molecular targets in various chemical and biological systems. The presence of deuterium atoms can influence reaction kinetics and pathways, leading to unique outcomes compared to non-deuterated analogs. In biological systems, the compound can act as a tracer, allowing researchers to monitor metabolic processes and enzyme activities.
類似化合物との比較
1,3-Dioxolane-4,4,5,5-d4 can be compared with other similar compounds, such as:
1,3-Dioxolane: The non-deuterated analog, which is widely used as a solvent and reagent in organic synthesis.
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity and applications.
Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are used in NMR spectroscopy for similar purposes.
The uniqueness of this compound lies in its specific deuteration pattern, which can provide distinct advantages in certain applications, particularly in NMR spectroscopy and metabolic studies.
特性
CAS番号 |
42219-54-5 |
|---|---|
分子式 |
C3H6O2 |
分子量 |
78.103 |
IUPAC名 |
4,4,5,5-tetradeuterio-1,3-dioxolane |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2 |
InChIキー |
WNXJIVFYUVYPPR-LNLMKGTHSA-N |
SMILES |
C1COCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)

![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)

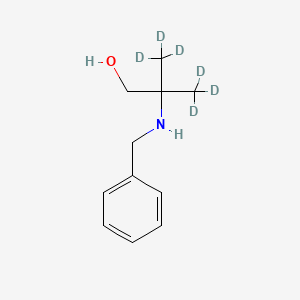
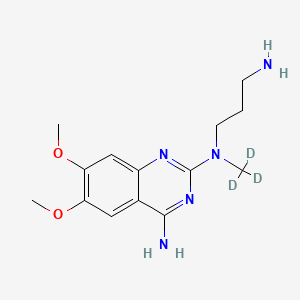
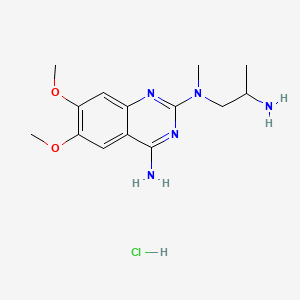

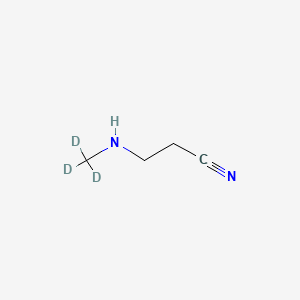
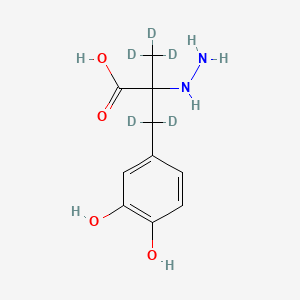
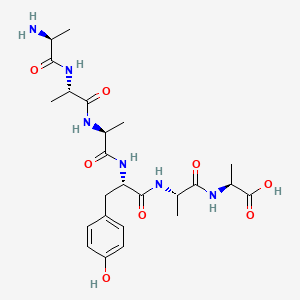
![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)
